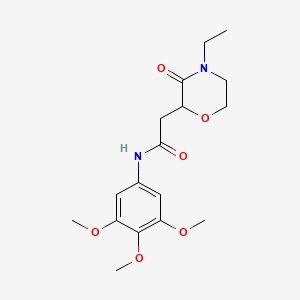

2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Description

2-(4-Ethyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic small molecule featuring a morpholinone core substituted with an ethyl group at position 4 and an acetamide linkage to a 3,4,5-trimethoxyphenyl moiety. This compound has drawn interest in medicinal chemistry due to the pharmacological relevance of morpholinone and trimethoxyphenyl motifs in anticancer and antimicrobial agents.

Properties

IUPAC Name |

2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-5-19-6-7-25-14(17(19)21)10-15(20)18-11-8-12(22-2)16(24-4)13(9-11)23-3/h8-9,14H,5-7,10H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXPBZRSRZCLLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC(C1=O)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Morpholinone vs. Quinazolinone Derivatives

- Morpholinone Core: Enhances metabolic stability due to reduced oxidative susceptibility compared to quinazolinones. However, quinazolinones (e.g., Compound 7 ) exhibit superior antitumor activity (GI₅₀ = 17.90 µM vs. 5-FU’s 18.60 µM), likely due to increased planar aromaticity facilitating DNA intercalation or kinase inhibition.

- Quinazolinone Derivatives: Compound 19 (GI₅₀ = 6.33 µM ) outperforms morpholinone analogues, suggesting the quinazolinone scaffold’s critical role in tubulin binding or topoisomerase inhibition.

Thiazolidine vs. Morpholinone Derivatives

- Thiazolidine-based compounds (e.g., ) demonstrate potent cytotoxicity (IC₅₀ ~12 µg/mL) attributed to the thiazolidinedione moiety’s ability to modulate PPAR-γ or induce ROS generation. In contrast, morpholinones may prioritize kinase inhibition over oxidative stress pathways .

Substituent Effects

- Trimethoxyphenyl Group: Ubiquitous in antimitotic agents (e.g., combretastatin analogues), this group enhances binding to β-tubulin’s colchicine site. Its presence in both morpholinone (target compound) and quinazolinone derivatives (Compound 7 ) correlates with microtubule disruption.

- Ethyl vs. Methyl Substituents: Ethyl groups at position 4 (morpholinone) improve metabolic stability over methyl analogues but may reduce solubility, as seen in lower GI₅₀ values for methyl-substituted quinazolinones .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The trimethoxyphenyl group increases logP values, favoring blood-brain barrier penetration but risking hepatotoxicity. Thiazolidine derivatives (logP ~2.5) balance solubility and permeability better than morpholinones (logP ~3.1) .

- Synthetic Accessibility: Morpholinone synthesis typically requires fewer steps than quinazolinones, which involve multi-step cyclization and functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.